UAA crosslinker 1 hydrochloride

Antibody-Drug Conjugate Bioconjugation Site-Specific Labeling

UAA crosslinker 1 hydrochloride (CAS 1994331-17-7) is a synthetic, clickable amino acid derivative. Chemically designated as N6-((2-azidoethoxy)carbonyl)-L-lysine hydrochloride, it functions as a substrate for orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs, enabling site-specific incorporation of a bioorthogonal azide handle into recombinant proteins in mammalian cells.

Molecular Formula C9H18ClN5O4
Molecular Weight 295.72 g/mol
Cat. No. B10827988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAA crosslinker 1 hydrochloride
Molecular FormulaC9H18ClN5O4
Molecular Weight295.72 g/mol
Structural Identifiers
SMILESC(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl
InChIInChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1
InChIKeyUSQKPJVGUFZIJQ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UAA crosslinker 1 hydrochloride: A Genetically Encodable Azido Amino Acid for Bioorthogonal Click Chemistry


UAA crosslinker 1 hydrochloride (CAS 1994331-17-7) is a synthetic, clickable amino acid derivative. Chemically designated as N6-((2-azidoethoxy)carbonyl)-L-lysine hydrochloride, it functions as a substrate for orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pairs, enabling site-specific incorporation of a bioorthogonal azide handle into recombinant proteins in mammalian cells [1]. The hydrochloride salt form confers high aqueous solubility (≥100 mg/mL) for facile handling and formulation . Its azide moiety participates in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) cycloaddition reactions with alkynes to form stable triazole linkages, making it a foundational tool for bioconjugation, protein labeling, and ADC development [1].

Why Generic Azide-Containing Amino Acids Cannot Substitute for UAA crosslinker 1 hydrochloride in Precision Bioconjugation


While several non-canonical amino acids bearing azide groups are commercially available (e.g., p-azidophenylalanine, azidohomoalanine, azidolysine), they are not functionally equivalent. Critical differences in solubility, in vivo azide stability, and genetic encoding efficiency directly impact experimental outcomes and process scalability [1]. Substituting UAA crosslinker 1 hydrochloride with a less soluble or less stable analog can lead to reduced protein expression, incomplete conjugation, heterogeneous product profiles, and compromised in vivo performance—factors that are unacceptable in high-stakes applications such as ADC manufacturing or structural proteomics [1][2].

Quantitative Evidence Differentiating UAA crosslinker 1 hydrochloride from Alternative Azido Amino Acids and Conjugation Chemistries


Conjugation Efficiency: >95% Site-Specific Occupancy vs. Heterogeneous Cysteine/Lysine Conjugation

UAA crosslinker 1 hydrochloride, when genetically incorporated into antibodies, enables >95% conjugation efficiency with click-compatible toxins, ensuring near-complete site occupancy. In contrast, conventional random conjugation to native cysteine or lysine residues yields heterogeneous mixtures with <50% occupancy at any single desired site [1].

Antibody-Drug Conjugate Bioconjugation Site-Specific Labeling

Drug-to-Antibody Ratio (DAR) Uniformity: Controlled DAR >1.9 vs. Heterogeneous 0-8 Distribution

ADCs produced via UAA crosslinker 1 hydrochloride-mediated click chemistry achieve a tightly controlled drug-to-antibody ratio (DAR) of >1.9 (approaching the theoretical maximum of 2 for a single engineered site). Conventional stochastic conjugation to multiple native cysteines or lysines produces a heterogeneous population with DAR ranging from 0 to 8, leading to variable pharmacokinetics and increased toxicity [1].

Antibody-Drug Conjugate Process Analytical Technology Homogeneous Biotherapeutics

In Vivo Linkage Stability: Triazole Resists Retro-Michael Exchange vs. Maleimide-Thiol Conjugates

The 1,2,3-triazole linkage formed by UAA crosslinker 1 hydrochloride via click chemistry exhibits high in vivo stability, with ADCs demonstrating sustained efficacy in mouse xenograft models [1]. In contrast, maleimide-thiol conjugates—a common alternative for cysteine-based bioconjugation—are subject to retro-Michael addition and thiol exchange in physiological environments, leading to premature payload loss [2].

In Vivo Stability Linker Chemistry Pharmacokinetics

Aqueous Solubility: 100 mg/mL in H2O vs. p-Azidophenylalanine (5-25 mg/mL)

UAA crosslinker 1 hydrochloride exhibits solubility of 100 mg/mL in water and 125 mg/mL in DMSO, enabling preparation of high-concentration stock solutions without precipitation . In comparison, the widely used alternative p-azidophenylalanine hydrochloride shows only 10-25 mg/mL water solubility and 41-103 mg/mL DMSO solubility (varying by vendor and pH) .

Solubility Formulation High-Throughput Experimentation

Azide Stability: Aliphatic Azide Resists Physiological Reduction vs. p-Azidophenylalanine (50-60% Loss)

UAA crosslinker 1 hydrochloride contains an aliphatic azide group that remains stable in the reducing environment of mammalian cells, as evidenced by its successful use in >95% conjugation yields without requiring reduction mitigation steps [1]. In stark contrast, the aryl azide of p-azidophenylalanine (pAzF) is prone to intracellular reduction to para-amino-phenylalanine (pAF), resulting in 50-60% loss of azide functionality per residue [2].

Bioorthogonal Chemistry Genetic Code Expansion Protein Engineering

High-Value Application Scenarios Enabled by UAA crosslinker 1 hydrochloride


Manufacturing of Homogeneous Antibody-Drug Conjugates (ADCs)

UAA crosslinker 1 hydrochloride is the enabling chemistry for producing next-generation ADCs with precisely defined drug-to-antibody ratios (DAR >1.9) and >95% conjugation efficiency [1]. This level of control is unattainable with traditional stochastic cysteine or lysine conjugation, making it the preferred choice for companies seeking to develop ADCs with optimized pharmacokinetics and reduced toxicity [1].

Site-Specific Protein Labeling and Bioorthogonal Crosslinking in Live Mammalian Cells

The robust genetic encoding and high intracellular azide stability of UAA crosslinker 1 hydrochloride allow for the installation of a single, uniquely reactive handle at any user-defined position in a target protein [1][2]. This enables the study of protein-protein interactions, conformational dynamics, and post-translational modifications in the native cellular milieu through selective click-based tagging with fluorophores, biotin, or affinity resins [1].

Proteome-Wide Interaction Mapping via Covalent Crosslinking Mass Spectrometry

When combined with CuAAC or SPAAC and cleavable linkers, UAA crosslinker 1 hydrochloride facilitates the covalent capture of transient or weak protein interactions for subsequent identification by mass spectrometry. The high yield and stability of the triazole linkage ensure that even low-abundance interaction partners are captured and preserved during the stringent washing and enrichment steps required for MS-based proteomics [1].

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